N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine
Overview
Description
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine (NBTQMA) is a synthetic quinoline-based compound that has been studied for its biological activities. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidative, and anti-cancer effects. NBTQMA is a promising compound for further research and development due to its potential pharmacological applications.
Scientific Research Applications
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been studied for its potential applications in pharmacology. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, this compound has been shown to possess anti-bacterial, anti-fungal, and anti-viral activity. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Mechanism of Action
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has been found to interact with various cellular targets, including the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory mediators. This compound has also been found to inhibit the release of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species (ROS). In addition, this compound has been found to modulate the activity of transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, this compound has been found to possess anti-bacterial, anti-fungal, and anti-viral activity. It has also been shown to modulate the activity of transcription factors, such as NF-κB, AP-1, and STAT3, which are involved in the regulation of inflammatory and immune responses.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine in laboratory experiments include its low toxicity, its ability to target multiple cellular targets, and its ability to modulate the activity of transcription factors. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous media, which can limit its use in certain experiments.
Future Directions
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine has potential applications in the treatment of various diseases, including diabetes, cardiovascular diseases, and neurological disorders. Additionally, further research is needed to explore the potential of this compound as an anti-bacterial, anti-fungal, and anti-viral agent. In addition, further research is needed to explore the potential of this compound as an adjuvant for cancer immunotherapy. Furthermore, further research is needed to explore the potential of this compound as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammatory and immune responses. Finally, further research is needed to explore the potential of this compound as an inhibitor of the STAT3 pathway, which is involved in the regulation of cell proliferation and apoptosis.
properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-6-11-20-12-7-8-17-13-16(9-10-18(17)20)14-19-15(3)5-2/h9-10,13,15,19H,4-8,11-12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEACVACFFPKQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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